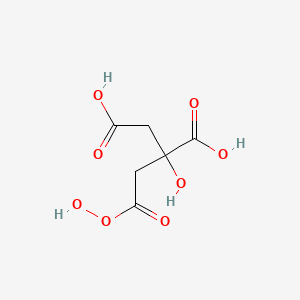
2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxybutanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydroperoxy and hydroxy functional groups attached to a butanedioic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxybutanedioic acid typically involves multi-step organic reactions. One common method includes the oxidation of a precursor compound using hydrogen peroxide under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, where the precursor is continuously fed into a reactor containing hydrogen peroxide and a suitable catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more complex peroxides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy and hydroperoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and catalysts such as transition metal complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of peroxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted butanedioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxybutanedioic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxybutanedioic acid involves its interaction with molecular targets such as enzymes and cellular receptors. The hydroperoxy group can generate reactive oxygen species (ROS), which play a role in cellular signaling and oxidative stress responses. The compound’s effects are mediated through pathways involving redox reactions and the modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybutanedioic acid: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
2-Oxoethyl-2-hydroxybutanedioic acid: Lacks the hydroperoxy group, affecting its reactivity and applications.
2-(2-Hydroperoxyethyl)-2-hydroxybutanedioic acid: Similar structure but with different positioning of the hydroperoxy group, leading to variations in reactivity and applications.
Uniqueness
2-(2-Hydroperoxy-2-oxoethyl)-2-hydroxybutanedioic acid is unique due to the presence of both hydroperoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
127542-89-6 |
|---|---|
Molekularformel |
C6H8O8 |
Molekulargewicht |
208.12 g/mol |
IUPAC-Name |
2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H8O8/c7-3(8)1-6(12,5(10)11)2-4(9)14-13/h12-13H,1-2H2,(H,7,8)(H,10,11) |
InChI-Schlüssel |
LRDUPNFEHGGCHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)OO)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)
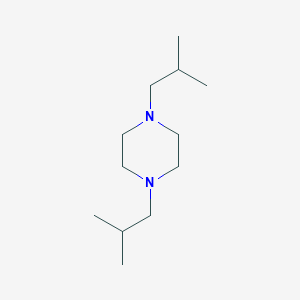
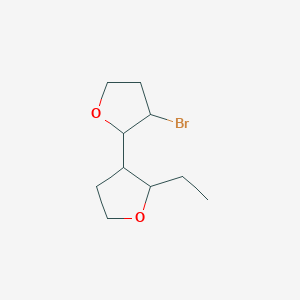
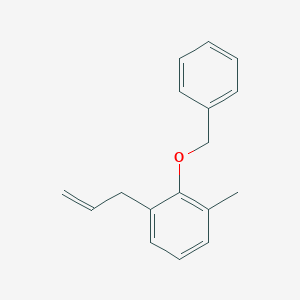
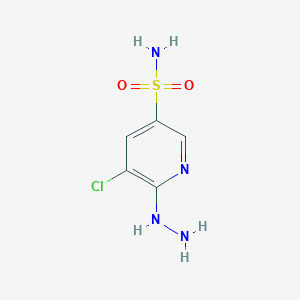
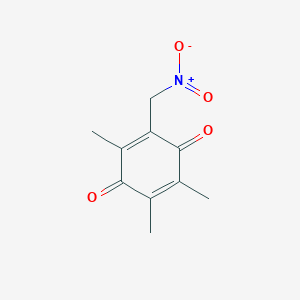
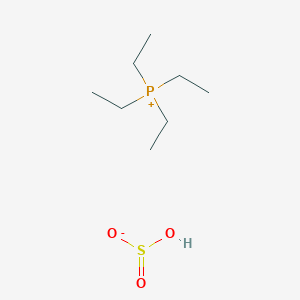
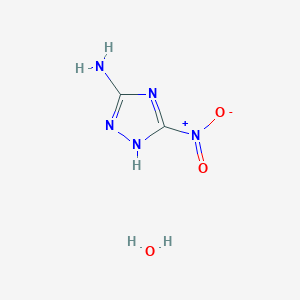
![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
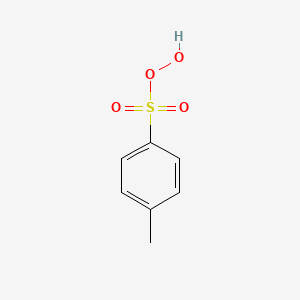
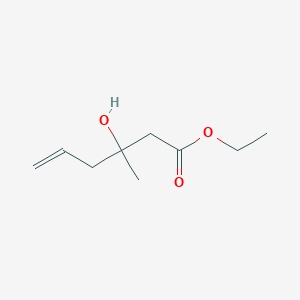
![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
